molecular formula C13H18N2O3S2 B12326331 L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-

L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-

Katalognummer: B12326331
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: ZWPMMGBFRCEMNH-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- is a complex organic compound that contains sulfur and nitrogen atoms It is a derivative of L-methionine, an essential amino acid that plays a crucial role in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- involves several steps, starting with the preparation of the pyridine derivative. The ethylthio group is introduced through a nucleophilic substitution reaction, followed by the coupling of the pyridine derivative with L-methionine. The reaction conditions typically involve the use of organic solvents, such as dichloromethane, and catalysts, such as triethylamine, to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms, such as Escherichia coli, are used to produce L-methionine. The pyridine derivative can then be chemically synthesized and coupled with the L-methionine produced through fermentation. Optimization of fermentation conditions, such as medium composition, pH, and temperature, is crucial for maximizing yield .

Analyse Chemischer Reaktionen

Types of Reactions

L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, reducing agents, such as sodium borohydride, and nucleophiles, such as amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound

Wissenschaftliche Forschungsanwendungen

L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methyl group donor, participating in methylation reactions that regulate gene expression and protein function. It may also interact with enzymes involved in amino acid metabolism, influencing cellular processes and potentially exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Methionine: The parent compound, essential for protein synthesis and various metabolic processes.

    N-Acetyl-L-Methionine: A derivative used as a dietary supplement and in medical research.

    S-Methyl-L-Cysteine: Another sulfur-containing amino acid with similar properties.

Uniqueness

These modifications can enhance its reactivity and specificity in various reactions, making it a valuable compound for scientific research and industrial applications .

Eigenschaften

Molekularformel

C13H18N2O3S2

Molekulargewicht

314.4 g/mol

IUPAC-Name

(2S)-2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C13H18N2O3S2/c1-3-20-12-9(5-4-7-14-12)11(16)15-10(13(17)18)6-8-19-2/h4-5,7,10H,3,6,8H2,1-2H3,(H,15,16)(H,17,18)/t10-/m0/s1

InChI-Schlüssel

ZWPMMGBFRCEMNH-JTQLQIEISA-N

Isomerische SMILES

CCSC1=C(C=CC=N1)C(=O)N[C@@H](CCSC)C(=O)O

Kanonische SMILES

CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.